2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide
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Description
2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C20H22ClN3O4 and its molecular weight is 403.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of benzamide derivatives, including compounds similar to "2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide," often focuses on exploring their structure-activity relationships and evaluating their potential as gastroprokinetic agents or for other pharmacological activities. For instance, a study demonstrated the synthesis of benzamide derivatives bearing six- and seven-membered heteroalicycles, evaluating their gastroprokinetic activity (Morie, T. et al., 1995). Another research effort delved into the nucleophilic substitution reactions involving nitrobenzene derivatives under specific conditions to understand the reaction pathways and product selectivity (Ibata, T. et al., 1994). These studies are crucial for developing new synthetic methods and for the design of compounds with potential therapeutic uses.
Nonlinear Optical Materials
Research into the nonlinear optical properties of certain compounds, including those related to "this compound," has led to the identification of materials with potential applications in photonic and optoelectronic devices. A study on Morpholinium 2-chloro-4-nitrobenzoate, a compound structurally similar to the one , highlighted its phase-matchable nonlinear optical properties, indicating potential for device fabrication (Karthick, S. et al., 2018).
Actinide Separation Technologies
In the field of nuclear chemistry, derivatives of benzamide, akin to "this compound," have been investigated for their ability to selectively extract actinides, which is critical for nuclear waste management and the recycling of nuclear fuel. For example, research into the use of N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline in 1-(trifluoromethyl)-3-nitrobenzene demonstrated highly efficient and selective extraction of UO2^2+ from acidic media, offering insights into the development of new separation technologies (Zhang, X. et al., 2016).
Properties
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-14-2-4-15(5-3-14)19(23-8-10-28-11-9-23)13-22-20(25)17-7-6-16(24(26)27)12-18(17)21/h2-7,12,19H,8-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIASJXSVHWMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.